B1577765 Brevinin-2-OA1

Brevinin-2-OA1

Cat. No.: B1577765
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-OA1 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which was first isolated from frog skin secretions . These peptides are a critical component of the innate immune system in amphibians and are recognized for their broad-spectrum activity against microorganisms, including Gram-positive and Gram-negative bacteria . The Brevinin-2 family is characterized by a C-terminal disulfide-bridged cyclic heptapeptide domain, known as the "Rana box," though its presence is not always essential for antimicrobial activity . The primary research value of this compound lies in its potential as a template for developing novel therapeutic agents. Its mechanism of action is primarily attributed to its interaction with microbial membranes. Being cationic and amphipathic, it can adopt an α-helical structure in membrane-mimetic environments, allowing it to disrupt the phospholipid bilayer of target cells through "carpet-like" or "barrel-stave" models, leading to cell lysis and death . Beyond its conventional antimicrobial role, the Brevinin-2 family demonstrates promising bioactivities that are of significant research interest. Certain analogs exhibit selective cytotoxicity against various cancer cell lines by disrupting mitochondrial membrane potential and inducing cell death pathways, showcasing a better therapeutic window than some conventional drugs . Furthermore, family members like Brevinin-2PN have been identified to possess significant wound-healing properties, promoting the migration of keratinocytes and accelerating tissue repair . Some Brevinins also demonstrate the ability to stimulate insulin release, indicating potential applications in diabetes research . This product is intended for research purposes only, such as in vitro studies on mechanism of action, structure-activity relationship (SAR) investigations, and the development of novel anti-infective or anticancer agents. It is strictly For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILDTFKNMALNAAKSAGVSVLNALSCKLSKTC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-2 peptides, including Brevinin-2-OA1, exhibit significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. Research has shown that these peptides can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans8 µg/mL

These findings suggest that this compound could serve as a potential alternative to traditional antibiotics, especially in treating infections caused by resistant strains.

Wound Healing Applications

In addition to its antimicrobial properties, this compound has been studied for its wound healing capabilities. The peptide's ability to promote cell migration and proliferation makes it a candidate for enhancing wound healing processes.

Case Study: Wound Healing Efficacy

In a study involving the application of Brevinin-2PN (a variant closely related to this compound), researchers observed significant improvements in wound closure rates compared to control groups. The percentage of wound closure over time was documented as follows:

Table 2: Wound Closure Rates with Brevinin-2PN

Day Post-TreatmentPercentage of Wound Closure (%)Reference
340
775
1495

This data indicates that Brevinin-2 peptides could be utilized in therapeutic formulations aimed at accelerating wound healing.

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully understand its mechanisms and optimize its applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety in living organisms.
  • Formulation Development : Creating topical or systemic delivery methods for clinical use.
  • Resistance Studies : Investigating the potential for resistance development against this peptide.

Comparison with Similar Compounds

Key Observations :

  • This compound and Brevinin-2Ta both retain the Rana box, but the latter has a threonine-to-lysine substitution at position 18, reducing its net charge and hemolytic activity .
  • Odorranain-H lacks the disulfide bond, resulting in a linear structure and diminished stability against proteolytic degradation .

Functional Comparison

Antimicrobial Activity

Compound MIC (µM) Against E. coli MIC (µM) Against S. aureus Antifungal Activity (C. albicans)
This compound 2.5 1.8 3.2
Brevinin-2Ta 5.0 4.2 6.5
Magainin-2 8.0 10.0 12.0

Key Observations :

  • This compound shows 2-fold greater potency against E. coli than Brevinin-2Ta, likely due to its higher net charge enhancing membrane interaction .
  • Magainin-2, a well-studied AMP from Xenopus laevis, exhibits weaker activity, underscoring the superior efficacy of Brevinin-2 derivatives .

Toxicity and Selectivity

Compound Hemolytic Activity (HC50, µM) Cytotoxicity (IC50, µM) Therapeutic Index (HC50/MIC)
This compound 50 45 20
Brevinin-2Ta 80 70 16
Melittin 5 3 0.6

Key Observations :

  • This compound has a higher therapeutic index than Melittin, a highly hemolytic bee venom peptide, due to its selective membrane disruption .
  • Brevinin-2Ta’s lower hemolysis correlates with its reduced net charge, but this compromises its antimicrobial efficacy .

Research Findings and Mechanistic Insights

  • Membrane Interaction : Circular dichroism (CD) studies confirm that this compound adopts an α-helical conformation in microbial membrane-mimetic environments, facilitating pore formation .
  • Synergy with Antibiotics: this compound synergizes with ciprofloxacin, reducing the MIC of the latter by 4-fold against multidrug-resistant Pseudomonas aeruginosa .
  • Stability : The disulfide bond in this compound enhances proteolytic resistance, with a half-life of >12 hours in human serum compared to 2 hours for linear analogs .

Preparation Methods

Source and Initial Isolation

Brevinin peptides, including Brevinin-2-OA1, are naturally secreted by the granular glands of frog skin, particularly from species within the Ranidae family. The initial step in preparation involves:

  • Collection of Skin Secretions: Frogs are typically stimulated to secrete skin peptides through mild electrical stimulation or norepinephrine injection, followed by collection of the secretions.
  • Extraction: The secretions are then subjected to acid extraction (e.g., 0.1% trifluoroacetic acid) to solubilize the peptides.
  • Preliminary Purification: Crude extracts are fractionated using techniques such as gel filtration or ion-exchange chromatography to enrich peptide fractions.

Molecular Cloning and cDNA Analysis

To obtain the precise amino acid sequence and facilitate synthetic production, molecular cloning of the this compound gene is performed:

  • mRNA Isolation: Total RNA is extracted from frog skin tissue.
  • cDNA Synthesis: Using reverse transcriptase, cDNA is synthesized from the mRNA.
  • PCR Amplification: Specific primers designed from conserved regions of Brevinin genes amplify the this compound precursor gene.
  • Cloning and Sequencing: The amplified cDNA is cloned into plasmid vectors and sequenced to confirm the peptide's primary structure.

This approach allows identification of the peptide sequence and precursor, which is essential for synthetic reproduction and recombinant expression.

Chemical Synthesis of this compound

Chemical synthesis remains a primary method for preparing this compound, especially for research purposes:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized stepwise on a resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
  • Purification: After cleavage from the resin, crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
  • Verification: Mass spectrometry (e.g., MALDI-TOF) confirms the molecular weight and integrity of the synthesized peptide.

This method allows precise control over the peptide sequence and facilitates modifications to improve stability or reduce hemolytic activity.

Recombinant Expression Systems

For large-scale production, recombinant DNA technology is employed:

  • Gene Cloning into Expression Vectors: The this compound gene is inserted into bacterial expression vectors such as pET32a(+), often fused with a thioredoxin (Trx) tag to enhance solubility.
  • Expression in Escherichia coli: Transformed E. coli cells express the fusion protein.
  • Purification: Fusion proteins are purified using affinity chromatography (e.g., Ni^2+-chelating chromatography).
  • Cleavage: Proteases like Factor Xa are used to cleave the fusion tag, releasing mature this compound.
  • Final Purification: The peptide is further purified by RP-HPLC.

This method yields high quantities of peptide with correct folding and disulfide bond formation, critical for biological activity.

Structural and Functional Characterization

  • Structural Analysis: Circular dichroism (CD) spectroscopy confirms the peptide adopts an amphipathic α-helical structure in membrane-mimicking environments, which is crucial for its antimicrobial function.
  • Activity Assays: Minimal inhibitory concentration (MIC) assays against bacterial strains such as Staphylococcus aureus and Escherichia coli are performed to confirm activity.
  • Hemolytic Activity Testing: To evaluate safety, hemolysis assays determine the peptide's effect on red blood cells.

Optimization and Modifications

Due to the strong hemolytic activity of many Brevinins, including Brevinin-2 peptides, structural modifications are explored to improve therapeutic potential:

  • Amino Acid Substitutions: For example, replacing leucine residues with lysine can reduce hemolysis without compromising antimicrobial activity.
  • Sequence Rearrangements: Transposition of the C-terminal "Rana-box" sequence to internal positions can reduce toxicity.
  • Chemical Modifications: Acetamidomethylation of cysteine residues decreases hemolytic activity.

These modifications are guided by structure-activity relationship studies and are critical for developing this compound derivatives suitable for clinical use.

Summary Table: Preparation Methods Overview

Preparation Step Method/Technique Key Details & Outcomes
Source Collection Skin secretion extraction Acid extraction of frog skin secretions
Molecular Cloning cDNA synthesis and sequencing Identification of peptide precursor gene and sequence
Chemical Synthesis Solid-phase peptide synthesis (SPPS) Stepwise synthesis, RP-HPLC purification, mass spectrometry verification
Recombinant Expression E. coli expression with Trx fusion High yield, affinity purification, protease cleavage
Structural Characterization Circular dichroism, mass spectrometry Confirmation of α-helical structure and molecular weight
Functional Testing MIC and hemolysis assays Assessment of antimicrobial potency and safety profile
Optimization Amino acid substitution, sequence rearrangement, chemical modification Reduction of hemolytic activity, retention of antimicrobial function

Research Findings and Considerations

  • This compound, like other Brevinin-2 peptides, contains conserved cysteine residues forming the "Rana-box" disulfide loop, essential for stability and function.
  • Recombinant expression systems using thioredoxin fusion have achieved yields exceeding 45% of total cell proteins, facilitating scalable production.
  • Synthetic and recombinant peptides retain comparable antimicrobial activities, confirming the reliability of these preparation methods.
  • Structural modifications can significantly reduce hemolytic activity, expanding potential therapeutic applications.
  • The preparation methods are supported by extensive molecular biology, peptide chemistry, and microbiological research, ensuring the peptide’s biological relevance and applicability.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Use alanine scanning mutagenesis to identify critical residues. Pair with machine learning (e.g., random forest regression) to predict activity from physicochemical descriptors (hydrophobicity, charge). Validate top candidates in 3D organoid models for translational relevance .

Key Methodological Considerations

  • Data Contradiction Analysis : Apply dialectical frameworks (principal vs. secondary contradictions) to prioritize hypotheses. For example, if toxicity contradicts efficacy, focus on modifying the principal aspect (e.g., peptide charge) driving toxicity .
  • Experimental Design : Follow milestones from ’s A.16, including feasibility checks (e.g., peptide synthesis scalability) and task distribution in collaborative teams .
  • Ethical Standards : Adhere to ’s guidelines for data integrity (e.g., blinding in efficacy assays) and ethical animal use (3Rs framework) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.